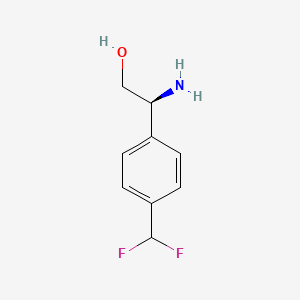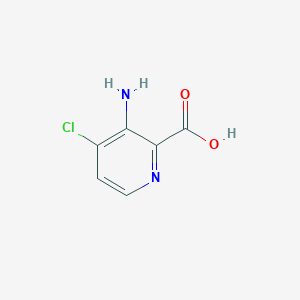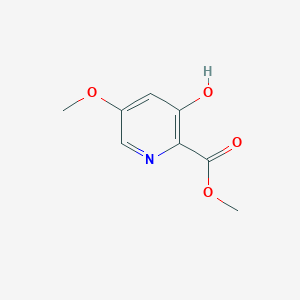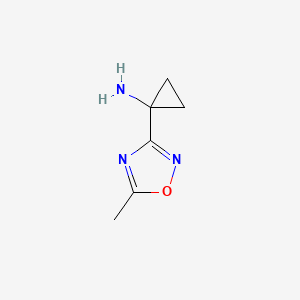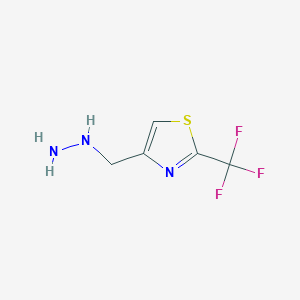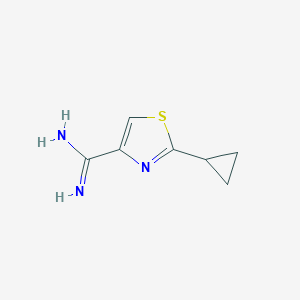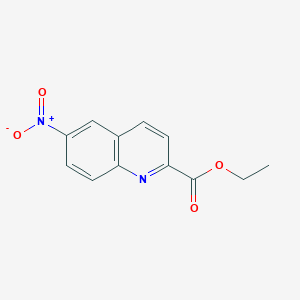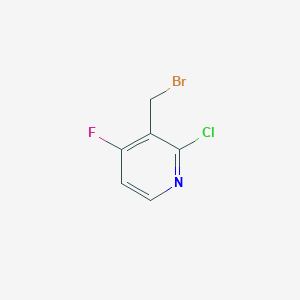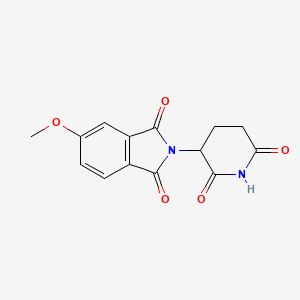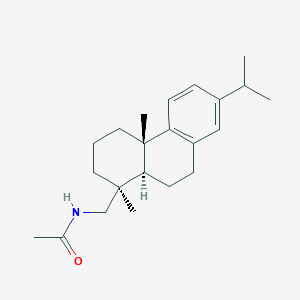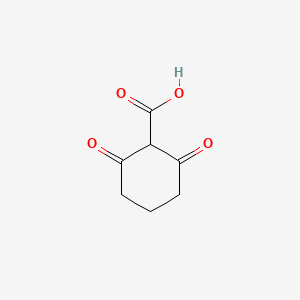
2,6-Dioxocyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dioxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H8O4. It is a derivative of cyclohexane, featuring two ketone groups at positions 2 and 6, and a carboxylic acid group at position 1. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dioxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with acetone in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dioxocyclohexanecarboxylic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2,6-Dioxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or amides.
科学研究应用
2,6-Dioxocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2,6-Dioxocyclohexanecarboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3,5-Dioxocyclohexanecarboxylic acid: Similar structure but with ketone groups at positions 3 and 5.
Cyclohexanecarboxylic acid: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Uniqueness
2,6-Dioxocyclohexanecarboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct reactivity and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .
属性
CAS 编号 |
64929-37-9 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2,6-dioxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11) |
InChI 键 |
LDUQUHXCYGDUFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C(=O)C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)

